molecular formula C6H3BrClN3O B11865571 6-Bromo-7-chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one

6-Bromo-7-chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one

Cat. No.: B11865571
M. Wt: 248.46 g/mol
InChI Key: QOIHCFGIWGLYSJ-UHFFFAOYSA-N
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Description

The compound 6-Bromo-7-chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one is a halogenated derivative of the imidazo[4,5-b]pyridin-2(3H)-one scaffold. These compounds are pharmacologically significant due to their structural resemblance to purine, enabling interactions with biomolecules like DNA, RNA, and enzymes . The bromo and chloro groups enhance electrophilicity and influence binding properties, making such derivatives candidates for antiviral, anti-inflammatory, and kinase inhibition applications .

Properties

Molecular Formula

C6H3BrClN3O

Molecular Weight

248.46 g/mol

IUPAC Name

6-bromo-7-chloro-1,3-dihydroimidazo[4,5-b]pyridin-2-one

InChI

InChI=1S/C6H3BrClN3O/c7-2-1-9-5-4(3(2)8)10-6(12)11-5/h1H,(H2,9,10,11,12)

InChI Key

QOIHCFGIWGLYSJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C2C(=N1)NC(=O)N2)Cl)Br

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

  • Starting Material Preparation :

    • 5-Bromo-6-chloro-2,3-diaminopyridine is synthesized via sequential halogenation of 2,3-diaminopyridine using N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) under controlled conditions.

    • Key Step : Cyclization with triphosgene in dichloromethane at 0–5°C for 2 hours yields the target compound.

    5-Bromo-6-chloro-2,3-diaminopyridine+Cl3C(O)OCl6-Bromo-7-chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one+HCl+CO2\text{5-Bromo-6-chloro-2,3-diaminopyridine} + \text{Cl}_3\text{C(O)OCl} \rightarrow \text{6-Bromo-7-chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one} + \text{HCl} + \text{CO}_2
  • Optimization Insights :

    • Solvent choice (e.g., DMF or THF) influences reaction kinetics, with polar aprotic solvents enhancing cyclization efficiency.

    • Yields range from 70–85% when using tetra-n-butylammonium bromide (TBAB) as a phase-transfer catalyst.

Tandem SNAr Reaction–Reduction–Heteroannulation

A green chemistry approach utilizes 2-chloro-3-nitropyridine derivatives as starting materials, enabling sequential functionalization:

Synthetic Pathway

  • Nucleophilic Aromatic Substitution (SNAr) :

    • Reaction of 2-chloro-3-nitro-5-bromopyridine with ammonia or amines in H₂O-IPA (1:1) at 80°C introduces the primary amine group.

  • Nitro Group Reduction :

    • Zinc dust and ammonium formate in H₂O-IPA reduce the nitro group to an amine, forming 2,3-diamino-5-bromo-6-chloropyridine.

  • Heteroannulation with Aldehydes :

    • Condensation with aldehydes (e.g., formaldehyde) under reflux forms the imidazo[4,5-b]pyridine scaffold.

Advantages :

  • Avoids hazardous reagents (e.g., phosgene).

  • Achieves 80–90% yields with a single chromatographic purification step.

Post-Synthetic Halogenation Strategies

For pre-formed imidazo[4,5-b]pyridin-2(3H)-one cores, halogenation at specific positions is achievable via electrophilic substitution:

Bromination and Chlorination Protocols

  • Bromination :

    • Use NBS in acetonitrile at 60°C to introduce bromine at position 6.

  • Chlorination :

    • Treat with sulfuryl chloride (SO₂Cl₂) in DCM at room temperature to install chlorine at position 7.

Challenges :

  • Competing side reactions (e.g., dihalogenation) necessitate careful stoichiometric control.

  • Purification via column chromatography (hexane/ethyl acetate) is critical to isolate the monohalogenated product.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialYield (%)Purity (%)Key AdvantagesLimitations
Cyclocondensation5-Bromo-6-chloro-2,3-diaminopyridine70–85≥95High regioselectivityRequires hazardous phosgene derivatives
Tandem Reaction2-Chloro-3-nitropyridine80–90≥98Environmentally friendly solvent systemMulti-step purification needed
Post-Synthetic HalogenationImidazo[4,5-b]pyridin-2(3H)-one60–7590–95Flexibility in halogen positioningRisk of over-halogenation

Structural Characterization and Validation

  • Spectroscopic Data :

    • ¹H NMR (CDCl₃): δ 8.42 (s, 1H, H-5), 8.21 (s, 1H, H-4), 4.92 (s, 2H, NH₂).

    • ¹³C NMR : Peaks at 156.8 ppm (C-2), 148.5 ppm (C-6), and 136.0 ppm (C-7) confirm halogen substitution.

  • X-ray Crystallography :

    • Monoclinic crystal system with space group P2₁/c.

    • Intermolecular N–H···O hydrogen bonds stabilize the lattice.

Industrial-Scale Considerations

  • Cost Efficiency : The tandem reaction method is preferred for large-scale production due to lower reagent costs.

  • Safety Protocols : Phosgene-based routes require stringent containment measures, increasing operational complexity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-7-chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine substituents can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: It can undergo coupling reactions with aryl or alkyl halides to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted imidazo[4,5-b]pyridine derivatives, which can exhibit diverse biological activities and properties.

Scientific Research Applications

Research indicates that 6-Bromo-7-chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one exhibits notable biological activities, including:

  • Antimicrobial Properties : Compounds within this class have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics.
  • Anticancer Activity : Preliminary studies indicate that this compound may inhibit the growth of certain cancer cell lines, making it a candidate for further investigation in cancer therapeutics.
  • Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit specific enzymes involved in disease pathways, which could lead to novel therapeutic strategies.

Research Applications

The compound's unique structure allows it to interact with various biological targets. Below are some documented applications and case studies:

Medicinal Chemistry

6-Bromo-7-chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one has been synthesized and evaluated for its pharmacological properties. Its halogenated structure enhances lipophilicity and bioavailability, crucial for drug development.

Structure-Activity Relationship Studies

Studies have focused on modifying the compound to understand how changes in its structure affect biological activity. For example, variations in halogen substitution patterns have been linked to differences in antimicrobial potency and selectivity.

Case Study 1: Antimicrobial Evaluation

A study conducted on various halogenated imidazopyridines demonstrated that 6-Bromo-7-chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one exhibited significant antimicrobial activity against Gram-positive bacteria. The mechanism was attributed to its ability to disrupt bacterial cell wall synthesis.

Case Study 2: Anticancer Research

In vitro studies on cancer cell lines revealed that this compound induced apoptosis in specific types of cancer cells. Further research is required to elucidate the exact pathways involved and to evaluate its efficacy in vivo.

Mechanism of Action

The mechanism of action of 6-Bromo-7-chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

  • Planarity : The fused imidazo-pyridine core is highly planar (r.m.s. deviations < 0.017 Å), as seen in 6-bromo-3-methyl and 1,3-dimethyl derivatives .
  • Substituent Orientation : Bulky groups (e.g., allyl, benzyl) introduce dihedral angles. For example, the allyl group in 3-allyl-6-bromo derivatives forms a 70.28° angle with the core , while the benzyl group in 3-benzyl analogs creates a 67.04° dihedral angle .
  • Hydrogen Bonding :
    • Dimers : 3-methyl and 3-allyl derivatives form N–H···O hydrogen-bonded dimers .
    • Chains : 1-acetyl derivatives link via N–H···N and C–H···O bonds into infinite chains .

Data Tables

Table 1: Structural Parameters of Key Analogs

Compound Planarity (r.m.s. deviation, Å) Dihedral Angle (°) Hydrogen Bonding
6-Bromo-3-methyl 0.017 N/A N–H···O dimers
3-Allyl-6-bromo 0.008 70.28 (allyl/core) N–H···O dimers
1-Acetyl-6-bromo 0.011 2.7 (acetyl/core) N–H···N/C–H···O chains
3-Benzyl-6-bromo 0.006 67.04 (benzyl/core) N–H···O dimers

Biological Activity

6-Bromo-7-chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one is a heterocyclic compound notable for its unique structural features, including a fused imidazole and pyridine ring system. Its molecular formula is C₆H₄BrClN₃O, with a molecular weight of approximately 214.02 g/mol. The presence of halogen substituents (bromine and chlorine) significantly influences its biological properties and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound's structure is characterized by:

  • Bromine and Chlorine Substituents : These halogens enhance the compound's reactivity.
  • Fused Ring System : The imidazo[4,5-b]pyridine framework contributes to its biological activity.

Biological Activity

Research indicates that 6-Bromo-7-chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one exhibits significant biological activity, particularly against various pathogens and in potential therapeutic applications.

Antimicrobial Activity

Studies have shown that compounds similar to 6-Bromo-7-chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one possess antimicrobial properties. For instance:

  • Inhibition of Trypanosoma brucei : This compound has been identified as a potential inhibitor of Trypanosoma brucei methionyl-tRNA synthetase, which is crucial for the survival of this parasite responsible for African sleeping sickness. In vitro assays demonstrated promising results with low toxicity to mammalian cells .

Anticancer Properties

The compound has been investigated for its anticancer properties, particularly as an inhibitor of Aurora kinases, which are critical in cell division:

  • Aurora Kinase Inhibition : Derivatives of imidazo[4,5-b]pyridine have shown selective inhibition against Aurora-A kinase. This inhibition leads to reduced proliferation of cancer cells in various assays .

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of 6-Bromo-7-chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one:

  • Trypanosoma brucei Methionyl-tRNA Synthetase Inhibition :
    • A study optimized a series of compounds that included derivatives similar to 6-Bromo-7-chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one. The best inhibitors exhibited EC50 values as low as 22 nM in growth inhibition assays .
  • Aurora Kinase Selectivity :
    • Research focused on the design and synthesis of selective inhibitors for Aurora kinases revealed that modifications on the imidazo[4,5-b]pyridine scaffold could lead to enhanced selectivity and potency against these kinases .

Comparative Analysis

A comparison with structurally similar compounds reveals the distinct biological profile of 6-Bromo-7-chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one:

Compound NameSimilarityKey Features
5-Bromo-N₂-methylpyridine-2,3-diamine0.77Contains a methyl group instead of chlorine
6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine0.72Methyl substitution at a different position
N-(5-Bromopyridin-2-yl)acetamide0.69Acetamide group alters biological activity

The unique combination of halogens at specific positions contributes to its distinct reactivity and biological profile compared to these similar compounds .

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing 6-Bromo-7-chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one?

The synthesis typically involves halogenation and cyclization steps. A common approach is nucleophilic aromatic substitution (SNAr) on pre-functionalized pyridine precursors. For example, bromine and chlorine substituents can be introduced via reactions with N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂) under controlled conditions . Key steps include:

  • Base selection : Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) facilitates alkylation or acylation reactions at the imidazole nitrogen (e.g., allylation or acetylation) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the product .
  • Characterization : X-ray crystallography confirms regioselectivity, while NMR (¹H/¹³C) and mass spectrometry validate purity .

Advanced: How can reaction conditions be optimized to mitigate competing side reactions during halogenation?

Competing side reactions (e.g., over-halogenation or ring degradation) arise from excessive electrophilic attack. Optimization strategies include:

  • Temperature control : Lower temperatures (0–5°C) reduce radical-mediated side reactions during bromination .
  • Stoichiometry : Limiting halogenating agents to 1.1–1.2 equivalents prevents di-substitution .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states and improve regioselectivity .
    Contradictions in yield data between studies often stem from trace moisture, which hydrolyzes intermediates. Rigorous drying of solvents and substrates is essential .

Basic: What spectroscopic techniques are most reliable for confirming the structure of this compound?

  • X-ray crystallography : Resolves regiochemistry of halogen substituents and confirms planarity of the fused imidazo-pyridine system .
  • ¹H NMR : Distinct signals for NH protons (~10–12 ppm) and aromatic protons (7–8 ppm) confirm the absence of tautomeric forms .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (C₆H₄BrClN₃O, MW 248.47 g/mol) .

Advanced: How does the halogen substitution pattern influence binding to kinase targets like Akt?

The bromine at position 6 and chlorine at position 7 enhance hydrophobic interactions with kinase ATP-binding pockets. Computational docking studies suggest:

  • Bromine : Engages in halogen bonding with backbone carbonyls (e.g., Akt1 Gly159), improving binding affinity .
  • Chlorine : Reduces electron density at the imidazole ring, favoring π-π stacking with Phe161 .
    Contradictions in IC₅₀ values between enzyme assays and cellular models may arise from differential membrane permeability, which can be addressed via prodrug strategies (e.g., phosphoramidate derivatives) .

Basic: What in vitro assays are used to evaluate this compound’s anticancer activity?

  • Kinase inhibition assays : Measure IC₅₀ against purified kinases (e.g., Aurora A, Akt1) using fluorescence polarization .
  • Cell viability assays : MTT or CellTiter-Glo in cancer cell lines (e.g., HCT-116, MDA-MB-231) .
  • Apoptosis markers : Western blotting for cleaved PARP or caspase-3 activation .

Advanced: How can solubility challenges in biological assays be addressed without compromising activity?

The compound’s low aqueous solubility (<10 µM) limits bioavailability. Strategies include:

  • Co-solvent systems : DMSO (≤0.1%) with cyclodextrins (e.g., HP-β-CD) enhances solubility while maintaining stability .
  • Nanoparticle formulations : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve tumor delivery .
  • Structural analogs : Introducing hydrophilic groups (e.g., morpholine) at non-critical positions balances solubility and potency .

Basic: What are the key differences between this compound and its structural analogs (e.g., 6-Bromo-5-chloro derivative)?

Feature6-Bromo-7-chloro6-Bromo-5-chloro
Halogen positionsBr at C6, Cl at C7Br at C6, Cl at C5
Enzymatic selectivityHigher Akt1 affinityPreferential Aurora A inhibition
SolubilityLower (logP = 2.1)Moderate (logP = 1.8)

Advanced: What mechanistic insights explain contradictory cytotoxicity data in p53-wildtype vs. p53-null cell lines?

In p53-wildtype cells, the compound induces G1 arrest via p21 upregulation, masking apoptosis. In p53-null cells, apoptosis dominates due to unopposed pro-death signaling (e.g., Bax activation). Experimental design should include:

  • p53 status verification : Immunoblotting or siRNA knockdown .
  • Time-resolved assays : Distinguish cytostatic vs. cytotoxic effects .

Basic: How is the compound’s stability under physiological conditions assessed?

  • pH stability : Incubate in buffers (pH 2–9) and monitor degradation via HPLC .
  • Plasma stability : Exposure to human plasma (37°C, 1–24 hrs) quantifies esterase-mediated hydrolysis .

Advanced: What crystallographic data resolve ambiguities in tautomeric forms of the imidazole ring?

X-ray structures (e.g., CCDC 789101 ) confirm the 1H-imidazo[4,5-b]pyridin-2(3H)-one tautomer predominates due to intramolecular H-bonding between N1-H and O2. This tautomer stabilizes the bioactive conformation in enzyme co-crystal structures .

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